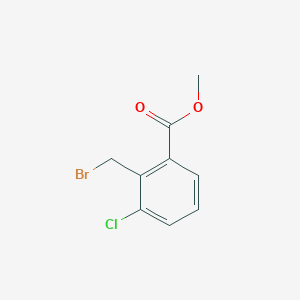

Methyl 2-(bromomethyl)-3-chlorobenzoate

Overview

Description

Synthesis Analysis

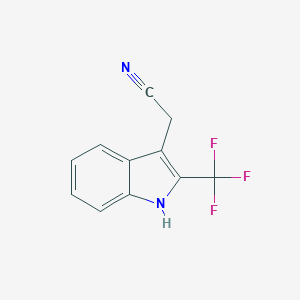

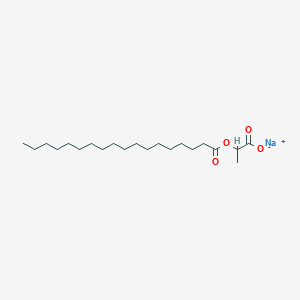

While the exact synthesis process for “Methyl 2-(bromomethyl)-3-chlorobenzoate” is not available, similar compounds are often synthesized through substitution reactions .Molecular Structure Analysis

The molecular structure of “Methyl 2-(bromomethyl)-3-chlorobenzoate” would likely include a benzene ring (due to the benzoate group), a bromomethyl group (-CH2Br), and a chloro group (-Cl). The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-(bromomethyl)-3-chlorobenzoate” would depend on the conditions and the reactants present. Bromomethyl groups are often involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(bromomethyl)-3-chlorobenzoate” would depend on its molecular structure. For example, similar compounds often have a high molecular weight and are non-polar .Scientific Research Applications

Application in Environmental Science

Soil Fumigation Alternatives : Methyl 2-(bromomethyl)-3-chlorobenzoate, as part of methyl bromide formulations, has been historically used for pre-plant soil fumigation in agriculture to manage soil pests and diseases. However, due to its ozone-depleting properties, research has shifted towards finding environmentally friendly alternatives. Studies demonstrate that water-soluble formulations of alternative fumigants can be applied through drip irrigation systems, offering an economical and environmentally safe method for pest management, reducing worker exposure, and allowing for the application of a combination of fumigants (Ajwa et al., 2002).

Electrochemical Surface Finishing and Energy Storage

Innovations in Electrochemical Technology : Research on Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), such as those involving bromide ions, has gained traction. These RTILs, and mixtures containing bromide and other halides, have significant applications in electroplating and energy storage technologies. The advancements in handling these materials have opened new avenues for their application in modern electrochemical technologies, highlighting the importance of methyl 2-(bromomethyl)-3-chlorobenzoate related compounds in developing environmentally friendly and efficient solutions (Tsuda, Stafford, & Hussey, 2017).

Health and Safety

DNA Methyltransferase Inhibitors : The study of DNA methylation, including the use of inhibitors like methyl 2-(bromomethyl)-3-chlorobenzoate related compounds, has shown promising results in the treatment of malignancies. These inhibitors have demonstrated the ability to restore suppressor gene expression and exert antitumor effects in various in vitro and in vivo models. Clinical trials have tested several nucleoside analogs of deoxycitidine, revealing their potential in antileukemic activity, though their efficacy in solid tumors remains limited (Goffin & Eisenhauer, 2002).

Mechanism of Action

Mode of Action

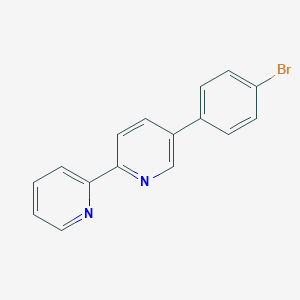

It is known to participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is a liquid that is insoluble in water but soluble in nonpolar solvents such as ethanol, ether, and dichloromethane .

Result of Action

The result of the action of Methyl 2-(bromomethyl)-3-chlorobenzoate is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds .

Action Environment

The action of Methyl 2-(bromomethyl)-3-chlorobenzoate is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a metal catalyst and occurs under mild and functional group tolerant reaction conditions . The compound’s volatility and flammability may also be influenced by environmental conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-(bromomethyl)-3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXFVKQUKUJTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452703 | |

| Record name | Methyl 2-(bromomethyl)-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(bromomethyl)-3-chlorobenzoate | |

CAS RN |

188187-03-3 | |

| Record name | Methyl 2-(bromomethyl)-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromomethyl-3-chloro-benzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B70042.png)

![2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile](/img/structure/B70051.png)

![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)

![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)